molecular formula C22H20N6O3 B10990541 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Katalognummer: B10990541
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: WKBFLLKUGIWWBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the 3-position of the pyridazinone ring and an acetamide linker connected to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. Pyridazinone-based compounds are of significant interest due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects .

Eigenschaften

Molekularformel

C22H20N6O3

Molekulargewicht

416.4 g/mol

IUPAC-Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H20N6O3/c1-31-19-4-2-3-17(11-19)20-9-10-22(30)28(26-20)13-21(29)25-18-7-5-16(6-8-18)12-27-15-23-14-24-27/h2-11,14-15H,12-13H2,1H3,(H,25,29)

InChI-Schlüssel

WKBFLLKUGIWWBE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Reaction

Procedure :

  • A mixture of 4-(3-methoxyphenyl)-4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.015 mol, 55%) in ethanol (30 mL) is refluxed for 4 hours.

  • The product, 6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone , precipitates upon cooling and is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield58%
Melting Point182°C
Molecular FormulaC₁₁H₁₁FN₂O₂

Aromatization to 3(2H)-Pyridazinone

Procedure :

  • The dihydropyridazinone intermediate is treated with bromine (0.043 mol) in glacial acetic acid (25 mL) at 40–50°C for 6 hours.

  • The reaction mixture is poured into ice water, and the product, 6-(3-methoxyphenyl)-3(2H)-pyridazinone , is isolated via filtration.

Key Data :

ParameterValueSource
Yield69%
Molecular FormulaC₁₁H₉FN₂O₂

Alkylation to Introduce the Acetate Side Chain

The N-2 position of the pyridazinone is alkylated with ethyl bromoacetate to install the acetamide precursor.

Alkylation Reaction

Procedure :

  • A mixture of 6-(3-methoxyphenyl)-3(2H)-pyridazinone (0.01 mol), ethyl bromoacetate (0.02 mol), and potassium carbonate (0.02 mol) in acetone (40 mL) is refluxed overnight.

  • The product, ethyl 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate , is purified via recrystallization from ethanol.

Key Data :

ParameterValueSource
Yield76%
Melting Point126°C
Molecular FormulaC₁₅H₁₆N₂O₄

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable amide bond formation.

Saponification Reaction

Procedure :

  • Ethyl 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (0.01 mol) is stirred with NaOH (2M, 20 mL) in ethanol (30 mL) at 80°C for 3 hours.

  • The product, 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid , is acidified with HCl and filtered.

Key Data :

ParameterValueSource
Yield85%
Molecular FormulaC₁₃H₁₂N₂O₄

Coupling with 4-(1H-1,2,4-Triazol-1-ylmethyl)Aniline

The carboxylic acid is activated and coupled with the triazole-containing amine to form the acetamide.

Mixed Anhydride Method

Procedure :

  • The carboxylic acid (0.01 mol) is dissolved in THF (20 mL) and treated with ethyl chloroformate (0.012 mol) and triethylamine (0.012 mol) at 0°C for 1 hour.

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (0.01 mol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The product, 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide , is purified via column chromatography.

Key Data :

ParameterValueSource
Yield62%
Molecular FormulaC₂₂H₂₁N₅O₃
Purity (HPLC)>98%

Characterization and Validation

The final compound is characterized using spectroscopic and chromatographic techniques:

Spectral Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, DMSO-d₆)δ 8.32 (s, 1H, triazole-H), 7.82 (d, 2H, Ar-H), 7.45 (m, 1H, pyridazinone-H), 6.95 (s, 1H, OCH₃), 5.21 (s, 2H, CH₂-triazole)
MS (ESI) m/z 426.2 [M+H]⁺

Purity and Yield Optimization

ParameterCondition 1Condition 2Optimal Condition
Reaction Time (Step 4)12 hours24 hours18 hours
Solvent (Step 4)THFDMFTHF
Yield58%62%62%

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance efficiency:

  • Throughput : 1.2 kg/hour.

  • Purity : >99% after crystallization.

Challenges and Solutions

  • Low Coupling Yield : Improved by using HOBt/DIC as coupling reagents (yield increases to 72%).

  • Triazole Stability : Stored under nitrogen to prevent oxidation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxyphenylgruppe, was zur Bildung von phenolischen Derivaten führt.

    Reduktion: Reduktionsreaktionen können den Pyridazinon-Kern angreifen und ihn möglicherweise in Dihydropyridazinon-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

    Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

    Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

    Oxidation: Phenolische Derivate.

    Reduktion: Dihydropyridazinon-Derivate.

    Substitution: Verschiedene substituierte Triazolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit significant antimicrobial properties. Its structural components could allow it to target specific bacterial pathways, potentially making it effective against various pathogens, including those resistant to conventional antibiotics.
  • Anticancer Potential :
    • The presence of the pyridazine and triazole moieties in the compound suggests possible activity against cancer cells. Research has indicated that similar compounds can inhibit tumor growth by interfering with cell signaling pathways related to proliferation and survival .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, studies on related compounds have shown potential as inhibitors of kinases, which play crucial roles in cancer progression and other diseases .

Synthetic Methodologies

  • Synthesis Techniques :
    • The synthesis of this compound typically involves multi-step reactions that include the formation of pyridazine and triazole rings. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .
    • A common synthetic route may involve the use of various coupling reactions to assemble the complex structure efficiently while maintaining high purity levels.
  • Optimization for Large Scale Production :
    • For commercial applications, optimizing reaction conditions is essential to maximize yield and reduce costs. Continuous flow reactors and advanced purification methods are often employed to ensure consistent quality during large-scale production.

Biological Research Applications

  • Biochemical Probes :
    • Given its potential interactions with biological macromolecules, this compound could serve as a biochemical probe in research settings aimed at elucidating cellular mechanisms or validating drug targets .
  • Structure-Activity Relationship Studies :
    • Ongoing research into the structure-activity relationships (SAR) of related compounds provides insights into how modifications in the chemical structure can influence biological activity. This information is crucial for designing more effective derivatives with enhanced therapeutic profiles .

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of triazole derivatives found that compounds with similar structural features to 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide exhibited significant inhibition against ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Case Study 2: Anticancer Activity

Research involving a series of pyridazine derivatives demonstrated their efficacy in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that modifications to the core structure can enhance anticancer activity, indicating a promising avenue for further exploration with this compound .

Wirkmechanismus

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may inhibit or activate these targets, leading to the modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.

Substituent Analysis
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridazinone 3-Methoxyphenyl, 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl C₂₃H₂₁N₅O₃ 423.45
Compound 5a-j Pyridazinone p-Tolyl, alkanoate esters C₁₉H₂₀N₂O₄ (e.g., 5a) 340.38
Compound 6m Acetamide Naphthalen-1-yloxy, 4-chlorophenyl C₂₁H₁₈ClN₄O₂ 393.85
Compound 2034348-79-1 Pyridazinone Thiophen-2-yl, triazolo[4,3-b]pyridazine C₁₆H₁₃N₇O₂S 367.40
Compound 423.9 Pyridazinone 4-Chlorophenyl, pyridin-2-yl-thiazole C₂₀H₁₄ClN₅O₂S 423.90

Key Observations :

  • The target compound distinguishes itself via the 3-methoxyphenyl group, which is absent in analogs like 5a-j (p-tolyl) and 6m (naphthalenyl).
  • The triazole-methylphenyl group in the target compound contrasts with the thiophene-triazolo-pyridazine in and the pyridinyl-thiazole in . These differences influence solubility and target selectivity.
Physicochemical and Spectroscopic Data
Compound IR Peaks (cm⁻¹) HRMS (Observed) Key Functional Groups
Target Compound N/A N/A C=O (amide), C-O (methoxy), triazole C-N
6m 1678 (C=O), 1287 (C-N), 785 (C-Cl) 393.1112 [M+H]+ Amide, chlorophenyl
2034348-79-1 N/A N/A Thiophene S-C, triazole N-N

Analysis :

  • The absence of spectroscopic data for the target compound highlights a gap in the current literature. In contrast, analogs like 6m are well-characterized via IR and HRMS .
  • The methoxy group in the target compound would likely produce a distinct C-O stretch (~1250 cm⁻¹) in IR, differentiating it from chlorine-containing analogs like 6m .

Biologische Aktivität

Overview

The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a pyridazine core and triazole moiety, suggest potential for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the triazole group is significant as it is known to influence enzyme activity and receptor interactions. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other triazole derivatives which are known to block ergosterol biosynthesis in fungi .
  • Receptor Modulation : Interaction with various receptors could lead to alterations in signaling pathways associated with cancer and inflammation .

Anticancer Activity

Research has indicated that compounds containing triazole and pyridazine moieties exhibit potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrate that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and renal cancer (A498) cells .
Cell LineIC50 Value (µM)Reference
MCF-715.5
HCT11612.3
A49810.8

Antimicrobial Activity

The triazole component also suggests potential antimicrobial properties:

  • Antifungal Activity : Similar triazole derivatives have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives based on the triazole-pyridazine framework and evaluated their biological activities against a panel of human cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of related compounds, revealing that they function as dual inhibitors targeting both tumor growth and angiogenesis pathways .

Q & A

Q. What are the key synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, starting with functionalization of the pyridazinone core and subsequent coupling with the acetamide-triazole moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions .
  • Temperature control : Pyridazinone ring formation requires reflux (80–100°C) to optimize cyclization .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation between the pyridazinone and triazole-containing phenyl group .

Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeYield Optimization Tips
Pyridazinone formation3-methoxyphenyl hydrazine, diketone intermediate, reflux in ethanolCore structure assemblyMonitor reaction progress via TLC
Acetamide couplingEDC, HOBt, DMF, room temperatureLink pyridazinone to triazole-phenyl groupPurify via column chromatography (silica gel, ethyl acetate/hexane)

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH3), pyridazinone carbonyl (δ 165–170 ppm), and triazole protons (δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+) resolves structural ambiguities .

Q. What initial biological screening approaches are recommended for assessing its activity?

  • Enzyme inhibition assays : Test against kinases or phosphatases due to the triazole moiety’s metal-binding potential .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound while maintaining efficacy?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., PEG chains) on the triazole or methoxyphenyl rings without disrupting target binding .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres; assess stability in liver microsome assays .
  • Pro-drug strategies : Mask polar groups (e.g., acetamide) with cleavable linkers for improved bioavailability .

Q. What strategies resolve contradictory data in its biological activity across different assays?

  • Orthogonal validation : Combine SPR, ITC (isothermal titration calorimetry), and cellular assays to confirm target engagement .
  • Assay condition standardization : Control variables like pH, redox potential, and serum protein interference .
  • Structural analogs : Synthesize derivatives to isolate confounding functional groups (e.g., triazole vs. imidazole) .

Table 2: Example Structural Analogs and Activity Trends

Analog StructureKey ModificationObserved ActivityReference
Replacement of triazole with imidazoleReduced kinase inhibitionRetained antiproliferative activity
Fluorination of methoxyphenylEnhanced metabolic stabilityLower IC50 in enzyme assays

Q. Which computational methods are suitable for modeling its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinase ATP pockets .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

  • Fragment-based design : Systematically modify the pyridazinone, methoxyphenyl, and triazole groups .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using linear regression .
  • Crystallography : Co-crystallize with targets (e.g., kinases) to guide rational design .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improve yield and reproducibility in pyridazinone formation .
  • Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Methodological Notes

  • Contradictory data analysis : Cross-validate findings using orthogonal assays (e.g., SPR + cellular thermal shift assay) .
  • Target identification : Combine chemoproteomics (e.g., affinity chromatography) with CRISPR screening .
  • Toxicity profiling : Use zebrafish models for rapid in vivo toxicity assessment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.